Cas no 1235048-27-7 (N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide)

N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a thiazole-carboxamide moiety with a pyrazine substituent. This structure imparts unique electronic and photophysical properties, making it of interest in materials science, particularly for applications in organic semiconductors and optoelectronic devices. The fused aromatic systems enhance π-conjugation, improving charge transport characteristics, while the thiazole and pyrazine groups contribute to tunable solubility and stability. Its well-defined molecular architecture allows for precise modification, facilitating research in photovoltaic materials, fluorescent probes, and ligand design for coordination chemistry. The compound's synthetic versatility further supports its utility in advanced functional material development.
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide structure
1235048-27-7 structure
商品名:N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
CAS番号:1235048-27-7
MF:C14H8N6OS2
メガワット:340.382918357849
CID:6339058
PubChem ID:49713616

N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
    • AKOS024520014
    • F5828-0189
    • N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
    • N-(2,1,3-benzothiadiazol-4-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
    • 1235048-27-7
    • インチ: 1S/C14H8N6OS2/c21-13(17-8-2-1-3-9-12(8)20-23-19-9)11-7-22-14(18-11)10-6-15-4-5-16-10/h1-7H,(H,17,21)
    • InChIKey: MOPKNLSNRYJVDZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(NC2=CC=CC3C2=NSN=3)=O)N=C1C1C=NC=CN=1

計算された属性

  • せいみつぶんしりょう: 340.02010125g/mol
  • どういたいしつりょう: 340.02010125g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 150Ų

N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5828-0189-10μmol
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
10μmol
$69.0 2023-09-09
Life Chemicals
F5828-0189-2μmol
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
2μmol
$57.0 2023-09-09
Life Chemicals
F5828-0189-100mg
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
100mg
$248.0 2023-09-09
Life Chemicals
F5828-0189-2mg
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
2mg
$59.0 2023-09-09
Life Chemicals
F5828-0189-40mg
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
40mg
$140.0 2023-09-09
Life Chemicals
F5828-0189-20μmol
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
20μmol
$79.0 2023-09-09
Life Chemicals
F5828-0189-4mg
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
4mg
$66.0 2023-09-09
Life Chemicals
F5828-0189-10mg
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
10mg
$79.0 2023-09-09
Life Chemicals
F5828-0189-5μmol
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
5μmol
$63.0 2023-09-09
Life Chemicals
F5828-0189-5mg
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
1235048-27-7
5mg
$69.0 2023-09-09

N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide 関連文献

N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamideに関する追加情報

Introduction to N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, with the CAS number 1235048-27-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities. The compound belongs to a class of heterocyclic derivatives that are widely studied for their pharmacological properties. The presence of both benzothiadiazole and pyrazine moieties in its structure suggests a rich chemical diversity that can be exploited for therapeutic applications.

The benzothiadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This moiety has been extensively modified and incorporated into various drug candidates over the years. The pyrazine ring, on the other hand, is another important pharmacophore that contributes to the compound's bioactivity. Pyrazine derivatives are known to exhibit a variety of biological effects, including antiviral and anti-inflammatory activities. The combination of these two heterocyclic systems in N-(2,1,3-benzo-thiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide creates a complex molecular framework that may contribute to its unique pharmacological profile.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic purposes. The compound N-(2,1,3-benzo-thiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide represents a promising candidate in this context. Its structural features suggest potential applications in the treatment of various diseases. For instance, the benzothiadiazole moiety has been shown to interact with multiple biological targets, making it a valuable component in drug design. Similarly, the pyrazine ring can modulate enzyme activity and receptor binding, further enhancing the compound's therapeutic potential.

The synthesis of N-(2,1,3-benzo-thiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 2-aminothiophene and 4-amino benzothiadiazole. These intermediates are then coupled using appropriate coupling reagents to form the desired product. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can improve the efficiency and selectivity of the synthesis.

The pharmacological evaluation of N-(2,1,3-benzo-thiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has revealed several interesting findings. In vitro studies have shown that the compound exhibits significant inhibitory activity against various enzymes and receptors associated with inflammatory diseases. Additionally, preliminary in vivo studies have demonstrated its potential in reducing inflammation and pain without causing significant side effects. These findings suggest that the compound may be a valuable lead for further development into a novel therapeutic agent.

The structural diversity of N-(2,1,3-benzo-thiadiazol-4-y l)-2-(pyrazin -2 -yl ) -1 , 3 -th i az ole -4 -car box am ide makes it an attractive candidate for further chemical modification. By altering specific functional groups within the molecule, it may be possible to enhance its bioactivity or improve its pharmacokinetic properties. For example, replacing one of the hydrogen atoms on the pyrazine ring with a halogen or an alkyl group could alter the compound's binding affinity to biological targets. Such modifications can be guided by computational modeling and high-throughput screening techniques to identify optimal structures for therapeutic applications.

The development of new drugs is often a lengthy and complex process that requires extensive research and collaboration between chemists, biologists, and clinicians. N-(2 , 1 , 3 -ben zoth iad i az ol -4 -y l ) - 2 -( py ra zi ne - 2 - y l ) - 1 , 3 -th i az ole - 4 - car box am ide represents an exciting example of how structural innovation can lead to novel therapeutic agents. Its unique combination of pharmacophores suggests potential applications in multiple disease areas , making it a promising candidate for further investigation . As research continues , it is likely that additional insights into its mechanism of action and therapeutic potential will emerge , paving the way for new treatments for various diseases.

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